Product packaging for Methyl 3,5-dichloro-4-methylbenzoate(Cat. No.:CAS No. 203573-09-5)

Methyl 3,5-dichloro-4-methylbenzoate

Cat. No.: B3114706
CAS No.: 203573-09-5
M. Wt: 219.06 g/mol
InChI Key: WWZXFVCHCWYKJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3,5-dichloro-4-methylbenzoate (CAS 203573-09-5) is a high-purity benzoate ester derivative supplied for laboratory research use. This compound, with the molecular formula C9H8Cl2O2 and a molecular weight of 219.07, is characterized by its methyl ester functional group and chloro-substitutions on the phenyl ring . It serves as a versatile and crucial synthetic intermediate in organic and medicinal chemistry. Its primary research value lies in its role as a precursor in the synthesis of 3,5-dichloro-4-methylbenzoic acid, a valuable building block for further chemical transformations . The synthetic route to this acid often involves the hydrolysis of the ester group of this compound . As an intermediate, it is integral to the exploration and development of novel chemical entities, including potential pharmaceutical candidates. The compound must be stored sealed in a dry, room-temperature environment to maintain stability . This product is labeled with the GHS warning signal word. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8Cl2O2 B3114706 Methyl 3,5-dichloro-4-methylbenzoate CAS No. 203573-09-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3,5-dichloro-4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c1-5-7(10)3-6(4-8(5)11)9(12)13-2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZXFVCHCWYKJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401226740
Record name Benzoic acid, 3,5-dichloro-4-methyl-, methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203573-09-5
Record name Benzoic acid, 3,5-dichloro-4-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203573-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3,5-dichloro-4-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401226740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 3,5 Dichloro 4 Methylbenzoate

The synthesis of Methyl 3,5-dichloro-4-methylbenzoate, an important chemical intermediate, can be achieved through several distinct chemical pathways. These routes primarily include the direct esterification of the corresponding carboxylic acid, the regioselective halogenation of a benzoate (B1203000) precursor, and more complex multi-step sequences involving various intermediate compounds. The selection of a particular methodology often depends on factors such as the availability of starting materials, desired yield and purity, and scalability of the reaction.

Spectroscopic and Structural Characterization Studies of Methyl 3,5 Dichloro 4 Methylbenzoate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei. While specific experimental spectra for Methyl 3,5-dichloro-4-methylbenzoate are not widely published, a detailed analysis based on established chemical shift principles and data from analogous structures allows for a reliable prediction of its spectral characteristics.

In the ¹H NMR spectrum, the number of signals corresponds to the number of chemically non-equivalent protons, their splitting patterns reveal adjacent protons, and the integration value indicates the number of protons represented by the signal. For this compound, three distinct signals are anticipated.

The aromatic protons on the benzene (B151609) ring are chemically equivalent due to the symmetrical substitution pattern. They are expected to appear as a singlet in the aromatic region of the spectrum. The two chlorine atoms at positions 3 and 5 exert a strong electron-withdrawing inductive effect, which deshields the adjacent aromatic protons, shifting their signal downfield.

The methyl group attached to the ester functionality (-OCH₃) is in a different chemical environment and will produce a sharp singlet. Similarly, the methyl group attached directly to the aromatic ring at position 4 (-CH₃) will also appear as a singlet, but at a different chemical shift due to its proximity to the ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.8-8.0 Singlet 2H Ar-H
~3.9 Singlet 3H -OCH₃
~2.4 Singlet 3H Ar-CH₃

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures.

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure will give rise to a distinct signal. Due to the molecule's symmetry, fewer signals than the total number of carbon atoms are expected.

The carbon atom of the carbonyl group (C=O) in the ester is highly deshielded and will appear significantly downfield. The aromatic carbons will have distinct shifts: the carbon attached to the ester group (C1), the carbons bearing the chlorine atoms (C3/C5), the carbon with the methyl group (C4), and the carbons with hydrogen atoms (C2/C6). The carbons bonded to the electron-withdrawing chlorine atoms are expected to be shifted downfield compared to the other ring carbons. Finally, the methyl carbons from the ester and the aromatic methyl group will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Assignment
~165 C =O (Ester)
~140 C 4 (Ar-CH₃)
~135 C 3 / C 5 (Ar-Cl)
~131 C 1 (Ar-COOCH₃)
~129 C 2 / C 6 (Ar-H)
~52 -OC H₃
~20 Ar-C H₃

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can offer structural clues based on its fragmentation patterns.

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting mass spectrum for this compound displays a characteristic molecular ion peak cluster. Due to the presence of two chlorine atoms, which have two common isotopes (³⁵Cl and ³⁷Cl), the molecular ion peak appears as a cluster of peaks at m/z 218, 220, and 222, with a characteristic intensity ratio of approximately 9:6:1. researchgate.net

The fragmentation pattern provides further structural confirmation. Key fragmentation pathways include the loss of the methoxy (B1213986) group (-OCH₃) to form an acylium ion, and the subsequent loss of a carbon monoxide (CO) molecule.

Table 3: Experimental EI-MS Fragmentation Data for this compound

m/z (Mass/Charge) Relative Intensity Possible Fragment Ion
218, 220, 222 Moderate [M]⁺ (Molecular Ion)
187, 189, 191 High [M - OCH₃]⁺
159, 161 Moderate [M - OCH₃ - CO]⁺

Data interpreted from the mass spectrum presented in scientific literature. researchgate.net

High-Resolution Mass Spectrometry measures the mass-to-charge ratio with very high accuracy, allowing for the determination of the elemental formula of a molecule. For this compound (C₉H₈Cl₂O₂), the calculated exact mass of the most abundant isotopic composition ([M]⁺ with two ³⁵Cl atoms) is 217.9899 Da. An experimental HRMS measurement yielding a value extremely close to this calculated mass would unequivocally confirm the compound's elemental composition.

Vibrational Spectroscopy Applications

Key expected vibrational frequencies include:

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the region of 1720-1740 cm⁻¹. This is one of the most prominent peaks in the IR spectrum.

Aromatic C=C Stretches: Multiple bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon double bonds within the benzene ring.

C-O Stretch: The stretching vibration of the ester C-O bond will likely appear in the 1100-1300 cm⁻¹ range.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be observed just below 3000 cm⁻¹.

C-Cl Stretches: The carbon-chlorine bond stretches are expected to produce strong absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type
> 3000 Aromatic C-H Stretch
< 3000 Aliphatic C-H Stretch
1720-1740 C=O Stretch (Ester)
1450-1600 Aromatic C=C Stretch
1100-1300 C-O Stretch (Ester)
600-800 C-Cl Stretch

Note: Predicted values are based on standard functional group absorption frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a definitive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the key functional groups are the ester, the aromatic ring, the chloro substituents, and the methyl groups.

The most prominent absorption band is expected to be the carbonyl (C=O) stretching vibration of the ester group, which typically appears in the range of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester group are also characteristic, appearing as two distinct bands. Other significant vibrations include the C-H stretching of the aromatic ring and the methyl groups, and the C-Cl stretching vibrations.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
C-H Stretch Aromatic 3100-3000
C-H Stretch Methyl (CH₃) 2975-2850
C=O Stretch Ester 1740-1720
C=C Stretch Aromatic Ring 1600-1450
C-O Stretch Ester 1300-1150

Raman Spectroscopy Applications

Raman spectroscopy serves as a valuable complement to FT-IR spectroscopy. While IR spectroscopy measures absorption, Raman spectroscopy measures the inelastic scattering of monochromatic light. Vibrations that are symmetric and involve a change in the polarizability of the molecule tend to be strong in Raman spectra. For this compound, the symmetric stretching of the aromatic ring and the C-Cl bonds would be expected to produce strong Raman signals. This technique is particularly useful for studying the skeletal vibrations of the benzene ring, which may be weak in the IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org The chromophores in this compound are the substituted benzene ring and the carbonyl group of the ester.

The primary electronic transitions expected are π → π* transitions associated with the aromatic system. The presence of substituents on the benzene ring, including the chloro groups, the methyl group, and the ester moiety, influences the energy of these transitions and thus the maximum absorption wavelength (λ_max). An n → π* transition associated with the non-bonding electrons of the carbonyl oxygen is also possible, though it is typically much weaker in intensity than the π → π* transitions. For conjugated systems, as the extent of conjugation increases, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) decreases, leading to absorption at longer wavelengths. libretexts.orglibretexts.org

X-ray Crystallography and Solid-State Structural Analysis

Single Crystal X-ray Diffraction Investigations

Table 2: Crystallographic Data for the Analogous Compound Methyl 3,5-dibromo-4-methylbenzoate

Parameter Value
Chemical Formula C₉H₈Br₂O₂
Crystal System Orthorhombic
a (Å) 3.9716 (2)
b (Å) 14.2359 (7)
c (Å) 17.2893 (8)
V (ų) 977.52 (8)
Z 4

Data sourced from a study on the bromo-analogue to illustrate typical crystallographic parameters. nih.gov

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

The way molecules are arranged in a crystal lattice is governed by intermolecular interactions. Hirshfeld surface analysis is a computational tool used to visualize and quantify these interactions within a crystal. nih.govnih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. nih.gov

For this compound, the primary intermolecular interactions expected to dictate the crystal packing include:

Van der Waals forces: H···H contacts are generally the most abundant. nih.gov

Hydrogen bonds: Weak C-H···O hydrogen bonds involving the ester oxygen and C-H···Cl interactions are likely to be present.

Halogen interactions: Cl···Cl and Cl···π contacts may also play a role in stabilizing the crystal structure.

π-π stacking: Interactions between the aromatic rings of adjacent molecules could contribute to the packing arrangement.

A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts, with distinct patterns corresponding to specific interactions like hydrogen bonding or van der Waals forces. scirp.orgresearchgate.net

Computational Chemistry and Theoretical Investigations of Methyl 3,5 Dichloro 4 Methylbenzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for computational studies in chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule by modeling its electron density, which allows for the determination of its geometry, energy, and various other properties. researchgate.netscielo.org.mx For Methyl 3,5-dichloro-4-methylbenzoate, DFT calculations are instrumental in predicting its stable conformation and spectroscopic signatures.

The first step in a typical DFT study is geometry optimization. This computational process systematically alters the molecule's geometry to find the lowest energy arrangement of its atoms, known as the equilibrium or optimized geometry. researchgate.net This process yields crucial data on bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

For this compound, the optimization process would likely be performed using a functional like B3LYP combined with a basis set such as 6-311+G(d,p), which is common for organic molecules. researchgate.net The resulting optimized structure provides the foundation for all other property calculations. The planarity of the benzene (B151609) ring and the orientation of the ester group relative to the ring are key structural parameters determined in this step. The electronic structure, including the distribution of electron density and molecular orbitals, is also a direct output of this calculation.

Table 1: Predicted Geometrical Parameters for this compound from a Representative DFT Calculation

ParameterBond/Atoms InvolvedPredicted Value
Bond Lengths (Å) C=O~1.21 Å
C-O (ester)~1.35 Å
C-Cl~1.74 Å
C-C (aromatic)~1.39 - 1.41 Å
**Bond Angles (°) **O=C-O~124°
C-C-Cl~119°
C(ring)-O-C(methyl)~117°
Dihedral Angles (°) C(ring)-C(ring)-C=O~0° or ~180°

Note: The values in this table are representative and derived from typical DFT calculations on similar aromatic esters. Actual values may vary depending on the specific functional and basis set used.

Once the molecule's geometry is optimized, DFT can be used to predict various spectroscopic parameters. These theoretical spectra are invaluable for interpreting experimental results. researchgate.net

NMR Spectroscopy: Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). scielo.org.mx By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), the chemical shifts relative to a standard (e.g., Tetramethylsilane, TMS) can be predicted. This helps in assigning the peaks observed in experimental NMR spectra to specific atoms within the molecule.

IR Spectroscopy: The vibrational frequencies of the molecule can be computed from the second derivatives of the energy with respect to atomic displacements. researchgate.net These frequencies correspond to the absorption peaks in an Infrared (IR) spectrum. Each calculated vibrational mode can be animated to visualize the corresponding atomic motions, such as C=O stretching, C-Cl stretching, or aromatic ring vibrations. Theoretical IR spectra help confirm the presence of specific functional groups.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transitions of a molecule. nih.gov This method predicts the wavelengths of maximum absorption (λmax) in the Ultraviolet-Visible (UV-Vis) spectrum, which arise from electrons being promoted from occupied to unoccupied molecular orbitals. These calculations provide insight into the electronic structure and chromophores within the molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity and electronic properties. malayajournal.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org

The spatial distribution of these orbitals in this compound provides clues about the molecule's reactive sites. For instance, DFT calculations have been performed to understand the molecule's reactivity, with analysis indicating that the distribution of the HOMO orbitals is a key factor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more easily excitable and more reactive.

Table 2: Representative Frontier Molecular Orbital Properties for this compound

PropertyPredicted ValueSignificance
HOMO Energy -6.5 eV to -7.5 eVEnergy of the outermost electron orbital; relates to ionization potential.
LUMO Energy -1.0 eV to -2.0 eVEnergy of the lowest energy electron-accepting orbital; relates to electron affinity.
HOMO-LUMO Gap ~4.5 eV to ~6.5 eVIndicates chemical reactivity and kinetic stability; a larger gap implies higher stability.

Note: These energy values are illustrative based on typical DFT calculations for halogenated aromatic compounds.

Molecular Dynamics Simulations and Conformational Analysis

While DFT calculations focus on a static, minimum-energy structure, molecules are dynamic systems that vibrate and rotate at room temperature. Molecular Dynamics (MD) simulations model this atomic motion over time, providing a deeper understanding of the molecule's conformational flexibility and behavior in different environments (e.g., in solution).

A conformational analysis of this compound would focus on the rotation around key single bonds, such as the bond connecting the ester group to the aromatic ring and the C-O bond of the methoxy (B1213986) group. lumenlearning.com By calculating the energy as a function of these rotational angles (a potential energy scan), it is possible to identify the most stable conformers and the energy barriers that separate them. This information is crucial for understanding how the molecule's shape influences its interactions and properties. Although specific MD simulation studies on this compound are not widely available, the methodology remains a powerful tool for exploring its dynamic behavior.

Chemical Reactivity and Transformation Pathways of Methyl 3,5 Dichloro 4 Methylbenzoate

Ester Hydrolysis Mechanisms and Kinetics

The hydrolysis of Methyl 3,5-dichloro-4-methylbenzoate, the process of cleaving the ester bond to yield 3,5-dichloro-4-methylbenzoic acid and methanol (B129727), can proceed through several mechanisms, primarily catalyzed by acid or base.

Acid-catalyzed hydrolysis proceeds via a different mechanism. The first step is the protonation of the carbonyl oxygen by an acid, which significantly increases the electrophilicity of the carbonyl carbon. libretexts.org A weak nucleophile, such as a water molecule, then attacks the protonated carbonyl to form a tetrahedral intermediate. libretexts.org Following a proton transfer, methanol is eliminated as a neutral molecule, and deprotonation of the resulting species regenerates the acid catalyst and yields the final carboxylic acid product. libretexts.org

The kinetics of hydrolysis for substituted benzoates are influenced by factors such as pH, temperature, and the nature of the solvent. oieau.frzenodo.org In aqueous solutions, hydrolysis is predominantly catalyzed by hydroxide (B78521) ions at pH levels above 5. oieau.fr The rate constants for the alkaline hydrolysis of substituted methyl benzoates can be correlated using the Hammett equation, which quantifies the effect of substituents on the reaction rate. oieau.frchegg.com For instance, the Hammett reaction constant (ρ) for the alkaline hydrolysis of methyl esters of substituted benzoic acids is reported as 2.38, indicating a significant sensitivity to the electronic effects of the substituents. chegg.com

Table 1: General Parameters Affecting Ester Hydrolysis

Parameter Effect on Hydrolysis Rate Mechanism
pH Increases significantly at high pH (base-catalyzed) and low pH (acid-catalyzed). oieau.fr Base-catalyzed: Nucleophilic attack by OH⁻. Acid-catalyzed: Protonation of carbonyl oxygen.
Temperature Increases with temperature, following the Arrhenius equation. nih.gov Increased kinetic energy of molecules overcomes the activation energy barrier.
Substituents Electron-withdrawing groups (like -Cl) accelerate alkaline hydrolysis. oieau.fr Increases electrophilicity of the carbonyl carbon.
Solvent Solvent polarity and solvation effects can influence reaction rates. zenodo.org Affects the stability of reactants and the transition state.

Nucleophilic Substitution Reactions on the Ester Moiety

The ester group of this compound is susceptible to nucleophilic acyl substitution, a broad class of reactions where a nucleophile displaces the methoxy (B1213986) group (-OCH₃). masterorganicchemistry.comlibretexts.org These reactions proceed through a characteristic addition-elimination mechanism involving a tetrahedral intermediate. masterorganicchemistry.com The reactivity of the ester towards nucleophiles is enhanced by the electron-withdrawing chloro substituents on the aromatic ring.

Common nucleophilic acyl substitution reactions for esters include:

Aminolysis: The reaction with ammonia (B1221849) or primary/secondary amines to form amides. A stronger nucleophile, such as an amine, attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. The collapse of this intermediate expels the methoxide (B1231860) ion, and after proton transfer, yields N-substituted 3,5-dichloro-4-methylbenzamide.

Transesterification: The conversion of the methyl ester into a different ester by reaction with another alcohol, typically in the presence of an acid or base catalyst. For example, reacting this compound with ethanol (B145695) would yield Ethyl 3,5-dichloro-4-methylbenzoate. Catalysts like oxotitanium acetylacetonate (B107027) have been shown to be efficient for such transformations. acs.org

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) react with esters to produce tertiary alcohols. libretexts.org The reaction proceeds in two stages: the first equivalent of the Grignard reagent adds to the carbonyl group to form a ketone after the elimination of methoxide. The resulting ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol after acidic workup. libretexts.org

Electrophilic Aromatic Substitution Reactions on the Dichlorinated Benzene (B151609) Ring

Further electrophilic aromatic substitution (SₑAr) on the benzene ring of this compound is significantly influenced by the existing substituents. wikipedia.org The reactivity and orientation of an incoming electrophile are determined by the combined electronic and steric effects of the methyl group (-CH₃), the two chlorine atoms (-Cl), and the methyl ester group (-COOCH₃).

The directing effects of the substituents are as follows:

-CH₃ (Methyl): An activating, ortho, para-directing group due to hyperconjugation and inductive effects. wikipedia.org

-Cl (Chloro): A deactivating, ortho, para-directing group. It is deactivating due to its strong inductive electron withdrawal but directs ortho and para due to resonance electron donation. wikipedia.org

-COOCH₃ (Methyl Ester): A deactivating, meta-directing group due to its strong electron-withdrawing resonance and inductive effects. wikipedia.org

In this compound, the available positions for substitution are C-2 and C-6. The directing influences on these positions are conflicting:

The methyl group at C-4 directs ortho to positions C-3 and C-5, which are already occupied.

The chlorine atoms at C-3 and C-5 direct ortho to C-2, C-4, and C-6, and para to C-6 and C-2, respectively.

The methyl ester group at C-1 directs meta to positions C-3 and C-5, which are occupied.

Oxidative Transformations of the Benzylic Methyl Group

The benzylic methyl group is a reactive site for oxidation, allowing for its conversion to an aldehyde, carboxylic acid, or other functional groups. nih.govchemguide.co.uk This transformation is synthetically valuable and can be achieved through various methods.

Electrochemical methods offer a sustainable and controlled approach for the oxidation of benzylic C-H bonds. rsc.orgrsc.org These methods can often be performed under mild conditions without the need for stoichiometric amounts of toxic chemical oxidants. rsc.orgrsc.org The process typically involves the direct or indirect oxidation of the substrate at an anode.

One proposed mechanism involves the electrochemical generation of a radical species, such as a tert-butyl peroxyl radical from tert-butyl hydroperoxide, which then abstracts a hydrogen atom from the benzylic position. rsc.org This forms a benzylic radical that can be further oxidized to the corresponding carbonyl compound. rsc.org Research on the electrochemical oxidation of toluene (B28343) derivatives has demonstrated the feasibility of functionalizing aryl methyl groups. researchgate.net For this compound, electrochemical oxidation could selectively convert the benzylic methyl group to a formyl group (aldehyde) or, with further oxidation, a carboxyl group. acs.org The use of specific electrodes, like boron-doped diamond electrodes (BDDE), can provide high oxidation power for such transformations. researchgate.net Continuous flow reactors have also been employed to achieve practical and site-selective C-H oxidation electrochemically. chemistryviews.org

A variety of chemical reagents can be used to oxidize the benzylic methyl group. The choice of reagent determines the selectivity and the final oxidation state of the product (aldehyde vs. carboxylic acid). thieme-connect.de

Strong Oxidants: Reagents like potassium permanganate (B83412) (KMnO₄) in alkaline solution, followed by acidification, are powerful enough to oxidize any alkyl group attached to a benzene ring to a carboxylic acid. chemguide.co.uk This would convert this compound into 3,5-dichloro-4-(methoxycarbonyl)benzoic acid.

Mild Oxidants: Achieving selective oxidation to the aldehyde stage is more challenging due to the potential for overoxidation. thieme-connect.de Reagents such as o-iodoxybenzoic acid (IBX) are known to be effective for oxidizing benzylic positions to form conjugated aromatic carbonyl systems. organic-chemistry.org Catalytic systems using molecular oxygen as the ultimate oxidant are also of significant interest. For instance, N-alkyl pyridinium (B92312) salts have been shown to catalyze the aerobic oxidation of methyl aromatics. rsc.org Another approach uses catalysts like copper(II)/{PMo₁₂} to achieve selective oxidation of benzylic C-H bonds to carbonyl compounds under mild conditions. acs.org

Table 2: Selected Chemical Reagents for Benzylic Methyl Group Oxidation

Reagent(s) Typical Conditions Expected Product from this compound Selectivity
KMnO₄, NaOH, H₂O, then H₃O⁺ Heat under reflux chemguide.co.uk 3,5-dichloro-4-(methoxycarbonyl)benzoic acid Low (oxidizes to carboxylic acid)
o-Iodoxybenzoic acid (IBX) Reflux in a suitable solvent organic-chemistry.org Methyl 3,5-dichloro-4-formylbenzoate Good for aldehyde
NaClO/TEMPO/Co(OAc)₂ Biphasic system, room temp organic-chemistry.org Methyl 3,5-dichloro-4-formylbenzoate Good for aldehyde
Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) Acetonitrile/water thieme-connect.de Methyl 3,5-dichloro-4-formylbenzoate Good for aldehyde, especially with electron-rich arenes
Cu(II)/{PMo₁₂}, TBHP Mild conditions acs.org Methyl 3,5-dichloro-4-formylbenzoate Good for aldehyde/ketone

Derivatization at Halogenated Positions

The chlorine atoms on the aromatic ring of this compound can potentially be replaced via nucleophilic aromatic substitution (SₙAr). This reaction pathway is generally difficult for aryl halides unless the ring is "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the halogen). rsc.org

In this molecule, the methyl ester group (-COOCH₃) is a moderately strong electron-withdrawing group. Its position para to the chlorine at C-3 and meta to the chlorine at C-5 (and vice-versa due to symmetry considerations relative to the other chlorine) facilitates nucleophilic attack at the carbon atoms bearing the chlorine atoms. The reaction proceeds through a two-step mechanism involving the addition of a strong nucleophile (e.g., OH⁻, OR⁻, NH₃) to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. rsc.org In the second step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the ring.

The activating influence of the ester group makes the substitution of the chlorine atoms feasible, although it may still require forcing conditions such as high temperatures and strong nucleophiles. Studies on chloropolyfluoropyridines have shown that the activating influence of a chlorine atom on SₙAr decreases in the order ortho > meta > para relative to the reaction center. rsc.org For this compound, the presence of the ester group is crucial for enabling such transformations. Potential derivatizations could include conversion to the corresponding dihydroxy, dialkoxy, or diamino compounds by reacting with nucleophiles like hydroxide, alkoxides, or ammonia, respectively.

Cross-Coupling Reactions for Aryl Substitution

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the substitution of aryl halides with a wide variety of functional groups. For this compound, the two chlorine atoms provide reactive sites for such transformations, allowing for the introduction of new aryl or other organic fragments. The Suzuki-Miyaura and Stille reactions are prominent examples of palladium-catalyzed cross-coupling reactions that are widely used for this purpose. organic-chemistry.orgwikipedia.org

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. organic-chemistry.orgyoutube.com This reaction is known for its mild conditions, tolerance of various functional groups, and the low toxicity of the boron-containing reagents. organic-chemistry.org For a di-chlorinated substrate like this compound, selective mono- or di-substitution can be achieved by controlling the stoichiometry of the reagents and the reaction conditions.

Studies on the Suzuki-Miyaura coupling of other di-chloro aromatic compounds, such as 3,5-dichloro-1,2,4-thiadiazole, have demonstrated that selective mono-arylation can be achieved at room temperature, while di-arylation occurs at higher temperatures. nih.gov This suggests that a stepwise substitution on this compound is feasible. The reactivity in such reactions can also be influenced by the electronic and steric effects of the substituents on the aromatic ring.

The Stille reaction utilizes an organotin compound as the coupling partner for the organic halide, also catalyzed by a palladium complex. wikipedia.org While organotin reagents are more toxic than their organoboron counterparts, the Stille reaction is often reliable and tolerant of a broad range of functional groups. wikipedia.org

The following table presents plausible cross-coupling reactions for this compound with various arylboronic acids, based on established Suzuki-Miyaura coupling protocols for related di-chloro aromatic compounds. nih.govresearchgate.net

EntryCoupling PartnerCatalystLigandBaseSolventTemperature (°C)Potential Product
1Phenylboronic acidPd(PPh₃)₄-K₂CO₃Toluene/Water80-100Methyl 3-chloro-4-methyl-5-phenylbenzoate
24-Methoxyphenylboronic acidPd(OAc)₂SPhosK₃PO₄Dioxane/Water100Methyl 3-chloro-5-(4-methoxyphenyl)-4-methylbenzoate
3Naphthalene-2-boronic acidPdCl₂(dppf)-Cs₂CO₃DMF120Methyl 3-chloro-4-methyl-5-(naphthalen-2-yl)benzoate
4Thiophene-3-boronic acid[Pd(η³-1-t-Bu-ind)Cl]₂PPh₃NaHCO₃Toluene110Methyl 3-chloro-4-methyl-5-(thiophen-3-yl)benzoate

Applications in Advanced Organic Synthesis

Role as a Precursor in Pharmaceutical Intermediate Synthesis

Methyl 3,5-dichloro-4-methylbenzoate is a foundational molecule in the synthesis of crucial pharmaceutical intermediates. Its primary role is to provide the 3,5-dichloro-4-methylbenzoyl structural motif, which is incorporated into larger, biologically active molecules.

A notable application is in the synthesis of Lifitegrast, an ophthalmic drug used for the treatment of dry eye disease. The synthesis of this complex molecule involves the use of 3,5-dichloro-4-methylbenzoyl chloride as a key intermediate. In this synthetic route, this compound serves as a stable precursor to the corresponding carboxylic acid, which is then readily converted to the more reactive acid chloride. This acid chloride is then used to introduce the 3,5-dichloro-4-methylbenzoyl group into a larger molecular framework, ultimately leading to the formation of Lifitegrast.

The general transformation can be summarized as follows:

Hydrolysis: this compound is hydrolyzed to 3,5-dichloro-4-methylbenzoic acid.

Acyl Chloride Formation: The carboxylic acid is treated with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) to form 3,5-dichloro-4-methylbenzoyl chloride.

Acylation: The acyl chloride is then reacted with a suitable nucleophile (e.g., an amine or alcohol) to form a new amide or ester linkage, incorporating the dichlorinated methylbenzoyl moiety into the target pharmaceutical intermediate.

This multi-step process highlights the importance of this compound as a stable, storable precursor that can be readily activated for use in complex pharmaceutical syntheses.

Utility in Agrochemical Development

The structural features of this compound also lend themselves to the development of novel agrochemicals. The presence of chlorine atoms on the aromatic ring can enhance the biological activity and metabolic stability of molecules, properties that are highly desirable in pesticides and herbicides.

The derivative, 3,5-dichloro-4-methylbenzoic acid, is a known environmental transformation product of the fungicide Zoxamide (B129027), indicating that this chemical scaffold is relevant in the field of agrochemistry. Furthermore, 3,5-dichloro-4-methylbenzoyl chloride is utilized as an intermediate in the production of various pesticides. Its derivatives have been explored for the creation of herbicides, where the specific substitution pattern on the benzene (B151609) ring can confer selectivity, allowing for the targeting of specific weed species while leaving crops unharmed.

The development of new agrochemicals often involves the synthesis and screening of numerous analogues. This compound provides a readily available starting material for the generation of a library of potential herbicidal or fungicidal compounds.

Building Block for Complex Polyaromatic and Heterocyclic Systems

The reactivity of the derivatives of this compound makes it a valuable building block for the synthesis of more complex molecular architectures, including polyaromatic and heterocyclic systems. These classes of compounds are of significant interest due to their diverse applications in materials science, medicinal chemistry, and electronics.

A specific example of its utility is in the synthesis of dichlorobenzamide derivatives. In these reactions, 3,5-dichloro-4-methylbenzoyl chloride, derived from this compound, is reacted with various arylamines. This reaction, typically carried out in a suitable solvent such as N,N'-dimethylformamide, results in the formation of an amide bond, linking the 3,5-dichloro-4-methylbenzoyl group to another aromatic ring system and creating a heterocyclic benzamide (B126) structure.

The ability to introduce the 3,5-dichloro-4-methylbenzoyl moiety into different aromatic systems allows for the systematic modification of the electronic and steric properties of the resulting molecules, enabling the fine-tuning of their physical and biological characteristics.

Synthesis of Specialized Chemical Libraries and Analogues

In modern drug discovery and materials science, the synthesis of chemical libraries containing a diverse range of related compounds is a crucial strategy for identifying new lead compounds with desired properties. This compound serves as an excellent starting point for the generation of such libraries.

The synthesis of a series of dichlorobenzamide derivatives, as mentioned previously, is a prime example of analogue synthesis. By reacting the acyl chloride derived from this compound with a variety of different amines, a library of compounds with a common 3,5-dichloro-4-methylbenzoyl core but varying peripheral groups can be rapidly assembled. This approach allows for the exploration of the structure-activity relationship (SAR) of a particular class of compounds, providing valuable insights for the design of more potent and selective molecules.

The versatility of the chemical transformations that can be performed on the ester and its derivatives, including nucleophilic acyl substitution, and potentially cross-coupling reactions at the chlorinated positions, further expands the scope of chemical diversity that can be achieved starting from this single precursor.

Environmental Fate and Biotransformation Pathways of Methyl 3,5 Dichloro 4 Methylbenzoate and Its Derivatives

Formation as a Metabolite of Zoxamide (B129027) in Biological Systems

Methyl 3,5-dichloro-4-methylbenzoate and its primary acid derivative are not directly applied to the environment but arise from the metabolic breakdown of the parent fungicide, zoxamide.

Studies on lactating goats have provided significant insight into the metabolic fate of zoxamide in animal systems. When orally administered, zoxamide is extensively metabolized and readily eliminated. The metabolic processes are complex and involve a variety of pathways, including dechlorination, oxidation of the methyl group on the benzene (B151609) ring, and hydrolysis of the amide linkage.

In a study where a lactating goat was given [U-¹⁴C-phenyl]zoxamide for seven consecutive days, the majority of the radioactivity was recovered in the urine (37.1%) and feces (36.1%). This indicates efficient excretion of the parent compound and its metabolites. The metabolism of zoxamide in the goat was found to be extensive, involving pathways such as hydrolysis, glutathione-mediated reactions, and reductive dehalogenation.

The biotransformation of zoxamide in biological systems leads to a number of degradation products. One of the key metabolites identified is 3,5-dichloro-4-methylbenzoic acid (RH-24549). fao.org This compound is formed through the hydrolysis of the amide bond of zoxamide. While this compound itself is the methyl ester of this acid, the acid form is a prominent and frequently identified transformation product in metabolic studies. The table below lists some of the metabolites identified in zoxamide degradation studies.

Table 1: Identified Metabolites of Zoxamide

Code Number Chemical Name
RH-24549 3,5-dichloro-4-methylbenzoic acid
RH-127450 3,5-dichloro-N-(1-ethyl-1-methyl-2-oxopropyl)-4-methylbenzamide
RH-129151 2-(3,5-dichloro-4-methylphenyl)-4-ethyl-4-methyl-4H-1,3-oxazin-5(6H)-one
RH-139432 3,5-dichloro-4-methylbenzamide

Aerobic Soil Degradation Studies

The fate of zoxamide and its derivatives in the terrestrial environment is largely governed by microbial activity in the soil.

Under aerobic conditions, zoxamide is degraded rapidly in soil. fao.org Laboratory studies have shown that the half-life of zoxamide can range from approximately 2 to 10 days, depending on the application rate and temperature. fao.orgresearchgate.net For instance, at a dose rate of 1.5 mg/kg at 25°C, the calculated half-life was 10 days. fao.org

During this degradation, several metabolites, including 3,5-dichloro-4-methylbenzoic acid (RH-24549), are formed and then subsequently degraded. fao.org After a period of 120 to 122 days, only a small fraction of the parent zoxamide remains (0.6% to 10%), while non-extractable radioactivity, which represents the incorporation of the chemical's carbon into the soil organic matter matrix, steadily increases to 24–38% of the initial dose. fao.org

Table 2: Aerobic Soil Degradation Kinetics of Zoxamide

Parameter Value Conditions
Half-life 10 days 1.5 mg/kg dose rate; 25°C
Half-life 2.0 - 4.2 days 0.2 mg/kg dose rate; 20°C
Remaining Parent Compound 6 - 10% After 120-122 days (1.5 mg/kg; 25°C)

The ultimate biodegradation, or mineralization, of an organic compound results in its conversion to carbon dioxide, water, and mineral salts. In aerobic soil metabolism studies using ¹⁴C-labeled zoxamide, the evolution of ¹⁴CO₂ is a key indicator of the complete degradation of the benzene ring structure. Research shows that carbon dioxide is steadily evolved from soils treated with zoxamide, accounting for 34% to 58% of the applied dose after an incubation period of 120 to 122 days. fao.org This demonstrates that a significant portion of the carbon from the zoxamide molecule is mineralized by soil microorganisms and is not accumulating in the form of persistent intermediate metabolites. fao.orgarizona.edu

Bioremediation Potential of Halogenated Benzoates by Microorganisms

Halogenated benzoates, including dichlorinated derivatives like 3,5-dichloro-4-methylbenzoic acid, are a class of compounds that can be degraded by a wide variety of microorganisms. arizona.edu This microbial degradation is a key process for the natural attenuation of these compounds in the environment and offers potential for bioremediation strategies.

Ample evidence indicates that chlorinated benzoates can be biodegraded to carbon dioxide and chloride under both aerobic and anaerobic conditions. arizona.edu Under aerobic conditions, diverse bacterial strains from genera such as Pseudomonas, Alcaligenes, Micrococcus, and Flavobacterium can utilize lower chlorinated benzoates as their sole source of carbon and energy. arizona.edu The degradation pathways often involve an initial attack by dioxygenase enzymes, which break the aromatic ring, or by hydrolytic dehalogenases. arizona.edu

Under anaerobic conditions, the primary degradation mechanism is reductive dechlorination, where microorganisms use the chlorinated benzoates as electron acceptors. arizona.edu This process removes chlorine atoms from the aromatic ring, resulting in less chlorinated or non-chlorinated benzoate (B1203000), which can then be mineralized by other members of the microbial community. arizona.edu The ability of microorganisms to dehalogenate these compounds is fairly common in anaerobic habitats such as sediments and soil.

Fungal Biotransformation Mechanisms

The fungal biotransformation of this compound is a subject of interest in understanding the environmental fate of chlorinated aromatic compounds. While direct studies on this specific molecule are limited, research on analogous compounds provides insight into the potential enzymatic pathways involved. Fungi, particularly white-rot fungi, possess powerful oxidative enzyme systems capable of degrading a wide range of recalcitrant organic pollutants.

One of the key fungal species involved in the biotransformation of chloroaromatic compounds is Hyphodontia elongata. While not directly studying this compound, research on the major fungal metabolite 3,5-dichloro-p-anisyl alcohol, a structurally related compound, has shown that H. elongata can produce it in significant concentrations. nih.gov The biotransformation of substituted methyl benzoates has also been observed in the fungus Phellinus ribis, which utilizes enzyme-catalyzed epoxidation to yield transient benzene oxides. rsc.org These intermediates then isomerize to form corresponding methyl salicylates, indicating a migration of the carbomethoxy group. rsc.org

The primary mechanisms in fungal biotransformation of such compounds often involve demethylation and hydroxylation. In the case of 3,5-dichloro-p-anisyl alcohol, anaerobic biotransformation involves the demethylation of the methoxy (B1213986) group to yield 3,5-dichloro-4-hydroxybenzyl alcohol. nih.gov This is followed by the oxidation of the benzyl (B1604629) alcohol group to form 3,5-dichloro-4-hydroxybenzoic acid. nih.gov Ultimately, this can lead to the formation of 2,6-dichlorophenol. nih.gov These transformation pathways are crucial in the eventual mineralization of the compound.

The following table summarizes the potential fungal biotransformation products of compounds structurally similar to this compound.

Starting CompoundKey Fungal SpeciesTransformation MechanismMajor Metabolites
3,5-dichloro-p-anisyl alcoholHyphodontia elongataDemethylation, Oxidation3,5-dichloro-4-hydroxybenzyl alcohol, 3,5-dichloro-4-hydroxybenzoic acid, 2,6-dichlorophenol
Substituted methyl benzoatesPhellinus ribisEpoxidation, IsomerizationBenzene oxides, Methyl salicylates

Bacterial Degradation Pathways

The bacterial degradation of chlorinated benzoic acids is a well-documented process, providing a model for the potential breakdown of this compound. While specific degradation pathways for this compound have not been extensively elucidated, studies on other dichlorobenzoic acid isomers offer significant insights. Bacteria capable of utilizing chlorobenzoates as a sole carbon and energy source have been isolated and their metabolic pathways characterized.

The degradation of chlorobenzoic acids (CBAs) by bacteria can proceed through several different pathways. researchgate.net These include the chlorocatechol catabolic pathway, hydrolytic dehalogenation, and dioxygenation at various positions on the aromatic ring. researchgate.net For instance, the degradation of 2,4-dichlorobenzoic acid often proceeds via a dioxygenase-catalyzed reaction, leading to the formation of a diol, which is then further metabolized.

In many bacterial strains, the initial step involves the conversion of the chlorobenzoic acid to a corresponding chlorocatechol. This is a critical step that prepares the aromatic ring for cleavage. Subsequent steps involve either ortho or meta ring cleavage, catalyzed by dioxygenases, leading to the formation of intermediates that can enter the tricarboxylic acid (TCA) cycle. For example, the degradation of 3-chlorobenzoic acid (3-CBA) can proceed through intermediates such as 4-hydroxybenzoate (B8730719) or 3-hydroxybenzoate, which are then converted to protocatechuate or gentisate before ring fission. researchgate.net

The table below outlines the key bacterial degradation pathways and intermediates for related chlorobenzoic acids.

Starting CompoundBacterial Strain(s)Key Degradation PathwayImportant Intermediates
2,4-Dichlorobenzoic AcidPseudomonas sp.DioxygenationDichlorocatechol
3-Chlorobenzoic AcidPseudomonas sp., Bacillus sp.Hydroxylation, Dioxygenation4-Hydroxybenzoate, 3-Hydroxybenzoate, Protocatechuate, Gentisate
3,5-Dichlorobenzoic AcidAlcaligenes sp.Not specifiedNot specified

Q & A

Q. What are the recommended synthesis routes for Methyl 3,5-dichloro-4-methylbenzoate, and how do they prioritize safety?

A widely cited method involves starting with methyl benzoate, which undergoes sequential chlorination and methylation. The use of milder reaction conditions (e.g., controlled temperature and non-corrosive reagents) reduces risks associated with exothermic reactions and hazardous intermediates. Safety improvements include substituting aggressive chlorinating agents with safer alternatives like sulfuryl chloride in dichloromethane, followed by esterification under reflux with methanol and catalytic sulfuric acid . Purification via recrystallization from ethanol/water yields high-purity product.

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.8–8.2 ppm for dichloro groups) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase resolves impurities.
  • Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion peak [M+H]+^+ at m/z 237.0 (calculated for C9_9H8_8Cl2_2O2_2) .

Q. How can researchers mitigate hydrolysis of the ester group during storage or reactions?

Store the compound in anhydrous conditions (e.g., desiccator with silica gel). For reactions in aqueous media, use buffered solutions (pH 6–7) and low temperatures (0–5°C) to stabilize the ester bond. Addition of radical scavengers like BHT (butylated hydroxytoluene) can prevent oxidative degradation .

Advanced Questions

Q. How do crystallographic studies resolve contradictions in reported molecular geometries of halogenated benzoate derivatives?

Single-crystal X-ray diffraction reveals that the dihedral angle between the benzene and ester carbonyl groups in this compound is ~48.8°, influencing steric and electronic interactions. Discrepancies in literature often arise from differences in crystallization solvents (e.g., polar vs. nonpolar), which affect packing forces and molecular conformation. Refinement using SHELXL (via OLEX2) with high-resolution data (R-factor < 0.05) ensures accuracy .

Q. What mechanistic insights explain the regioselectivity of chlorination in the synthesis of this compound?

Chlorination proceeds via electrophilic aromatic substitution, where the methyl group at position 4 directs incoming Cl+^+ to the ortho (3 and 5) positions. Computational studies (DFT) show that the methyl group’s +I effect lowers the activation energy for chlorination at these sites by stabilizing the Wheland intermediate. Competing para chlorination is sterically hindered by the ester group .

Q. How can researchers optimize reaction yields when scaling up synthesis?

  • Kinetic Control : Slow addition of chlorinating agents minimizes side reactions (e.g., over-chlorination).
  • Catalysis : Lewis acids like FeCl3_3 (5 mol%) enhance electrophilic substitution rates.
  • Workflow : Continuous-flow reactors improve heat dissipation and mixing efficiency, achieving >85% yield at 50 g scale .

Data Analysis and Contradictions

Q. Why do NMR spectra occasionally show unexpected peaks, and how can these artifacts be addressed?

Residual solvents (e.g., DMSO-d6_6 at δ 2.5 ppm) or rotamers from restricted ester-group rotation may mimic impurities. Deuterated chloroform (CDCl3_3) is preferred for its minimal interference. For rotameric splitting, variable-temperature NMR (25–60°C) collapses peaks into singlets .

Q. How does the electronic nature of substituents influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing chloro groups deactivate the aromatic ring, making Suzuki-Miyaura coupling challenging. However, microwave-assisted conditions (Pd(PPh3_3)4_4, K2_2CO3_3, DMF, 120°C) enable coupling with boronic acids at the 4-methyl position, leveraging steric accessibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.